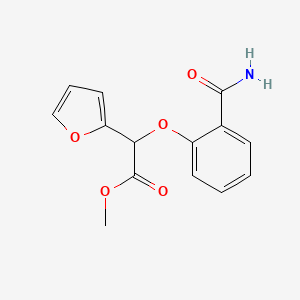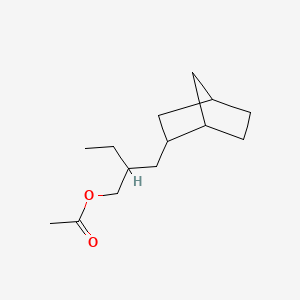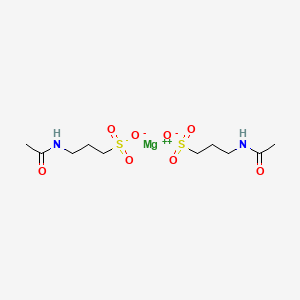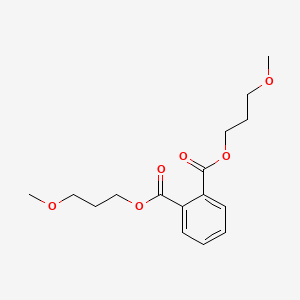
Bis(3-methoxypropyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methoxypropyl) phthalate: is a chemical compound belonging to the phthalate family. Phthalates are esters of phthalic acid and are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound, specifically, is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(3-methoxypropyl) phthalate is synthesized through the esterification of phthalic anhydride with 3-methoxypropanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-methoxypropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 3-methoxypropanol.
Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the methoxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the methoxypropyl groups.
Applications De Recherche Scientifique
Bis(3-methoxypropyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Utilized in the manufacturing of various consumer goods, including plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism by which bis(3-methoxypropyl) phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, altering hormone synthesis, transport, and metabolism. This disruption can lead to various physiological effects, including reproductive and developmental abnormalities.
Comparaison Avec Des Composés Similaires
Bis(3-methoxypropyl) phthalate can be compared to other phthalates, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer in medical devices and consumer products. DEHP is well-studied for its potential health effects, including its role as an endocrine disruptor.
Diisobutyl phthalate (DIBP): Used in a variety of industrial applications, including as a plasticizer in flexible plastics. DIBP has similar properties to this compound but differs in its specific chemical structure and applications.
Dimethyl phthalate (DMP): Used in personal care products, pharmaceuticals, and as a plasticizer. DMP has a lower molecular weight and different physical properties compared to this compound.
This compound is unique in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular industrial applications.
Propriétés
Numéro CAS |
85661-30-9 |
|---|---|
Formule moléculaire |
C16H22O6 |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
bis(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22O6/c1-19-9-5-11-21-15(17)13-7-3-4-8-14(13)16(18)22-12-6-10-20-2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Clé InChI |
BLXLORWYXGINLY-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC(=O)C1=CC=CC=C1C(=O)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


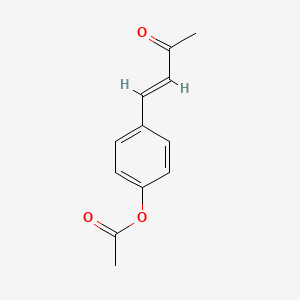
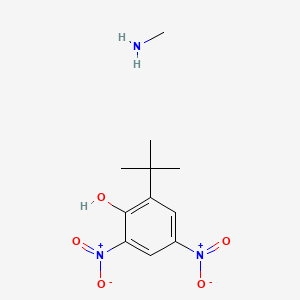
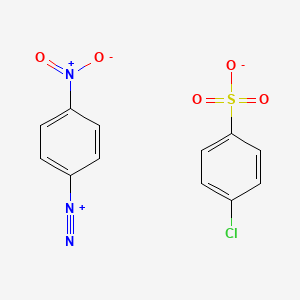
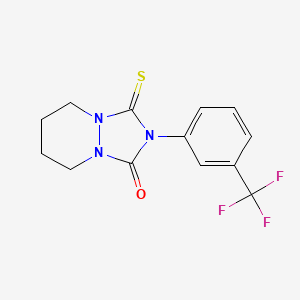
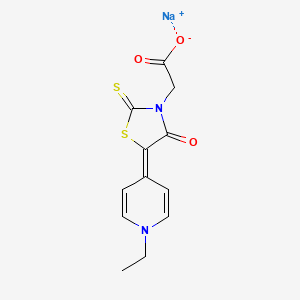

![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
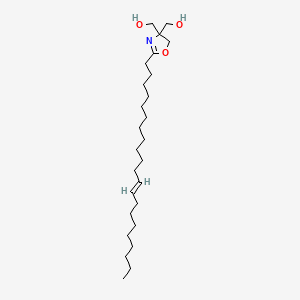
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
